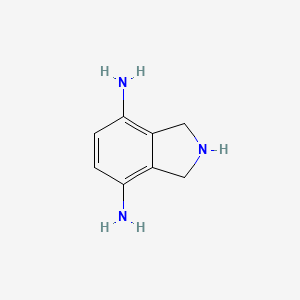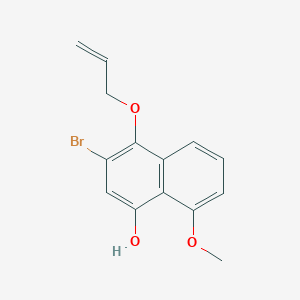
1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- is an organic compound with the molecular formula C14H13BrO3 It is a derivative of naphthalenol, featuring bromine, methoxy, and propenyloxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- typically involves multiple steps, starting from naphthalenol. The process includes bromination, methoxylation, and propenyloxylation reactions. Each step requires specific reagents and conditions:
Bromination: Naphthalenol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Methoxylation: The brominated naphthalenol undergoes a reaction with methanol in the presence of a base to introduce the methoxy group.
Propenyloxylation: Finally, the methoxylated compound reacts with propenyl alcohol under acidic or basic conditions to attach the propenyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine or methoxy groups, leading to different products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives.
Aplicaciones Científicas De Investigación
1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthalenol, 1,2,3,4-tetrahydro-8-methoxy-: This compound shares the methoxy group but lacks the bromine and propenyloxy substituents.
4-Bromo-1-naphthol: Similar in having a bromine and hydroxyl group but lacks the methoxy and propenyloxy groups.
Uniqueness
1-Naphthalenol, 3-bromo-8-methoxy-4-(2-propen-1-yloxy)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
919079-29-1 |
|---|---|
Fórmula molecular |
C14H13BrO3 |
Peso molecular |
309.15 g/mol |
Nombre IUPAC |
3-bromo-8-methoxy-4-prop-2-enoxynaphthalen-1-ol |
InChI |
InChI=1S/C14H13BrO3/c1-3-7-18-14-9-5-4-6-12(17-2)13(9)11(16)8-10(14)15/h3-6,8,16H,1,7H2,2H3 |
Clave InChI |
JYKQHGGABOTDAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=CC(=C2OCC=C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B12627897.png)
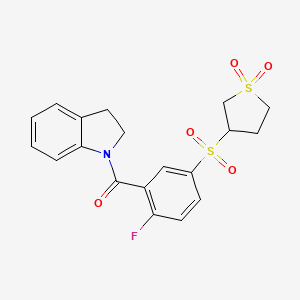

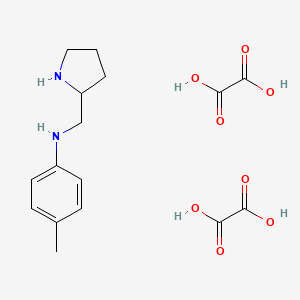


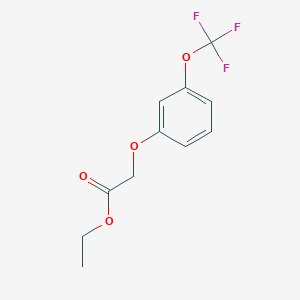
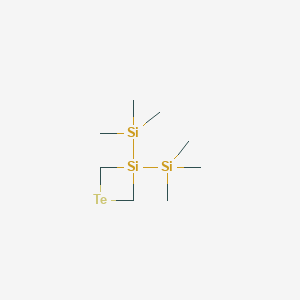
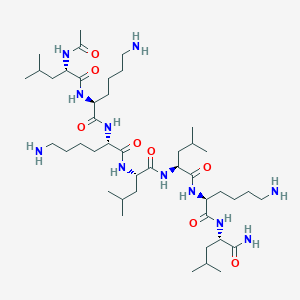
![4-[(1-Hydroxycyclopentyl)ethynyl]furan-2(5H)-one](/img/structure/B12627953.png)
![(2-Fluoropyridin-3-yl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12627965.png)
![2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12627967.png)
